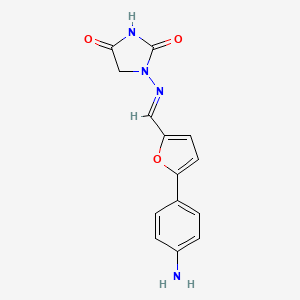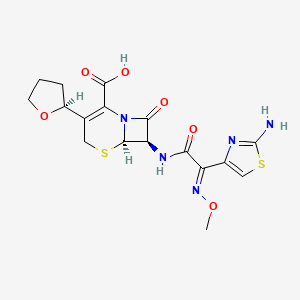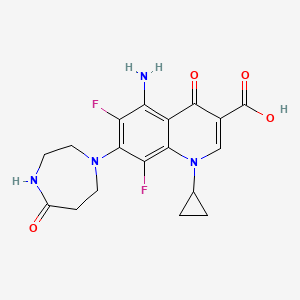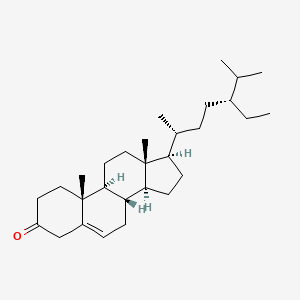
beta-Sitosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Sitosterone is a natural product found in Aristolochia zollingeriana, Engelhardia roxburghiana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Serum Cholesterol Regulation
Cholesterol Reduction and Absorption Interference Beta-sitosterol has been found to significantly reduce serum cholesterol levels by interfering with cholesterol absorption. It competes with dietary and biliary cholesterol in the gastrointestinal tract, leading to a decrease in serum cholesterol levels. This mechanism provides a promising avenue for studying the effects of sustained cholesterol reduction on atherosclerotic conditions (Best et al., 1954).
Role in Biliary Cholesterol Saturation Beta-sitosterol has been observed to lower biliary cholesterol saturation, suggesting its potential utility in cholelitholytic treatment. However, significant changes in bile acid kinetics were not detected, indicating the need for further investigation into this application (Begemann et al., 1978).
Impact on Cholesterol Absorption in Meals The addition of beta-sitosterol to meals has been shown to result in a substantial decrease in cholesterol absorption. This effect is attributed to beta-sitosterol's ability to compete with cholesterol during the absorption process, leading to a decrease in plasma cholesterol levels (Mattson et al., 1982).
Prostatic Hyperplasia Treatment
Effectiveness in Benign Prostatic Hyperplasia Beta-sitosterol has demonstrated significant effectiveness in the treatment of benign prostatic hyperplasia (BPH). It improves urinary flow parameters and reduces symptoms associated with BPH, providing an effective treatment option for this condition. The mechanism of action, however, is not fully understood and warrants further research (Berges et al., 1995; Klippel et al., 1997).
Metabolic Insights
Metabolism and Excretion Patterns The metabolism of beta-sitosterol differs significantly from that of cholesterol. It exhibits a much shorter half-life, smaller pool sizes, and no endogenous synthesis in humans. Beta-sitosterol is mostly excreted in bile as free sterol, and a portion is converted to bile acids. These findings provide a comprehensive understanding of beta-sitosterol metabolism and its potential therapeutic applications (Salen et al., 1970).
Propiedades
Número CAS |
51529-11-4 |
|---|---|
Nombre del producto |
beta-Sitosterone |
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
KYOFIJXMVNQYFC-XJZKHKOHSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
Otros números CAS |
51529-11-4 |
Sinónimos |
beta-sitosterone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



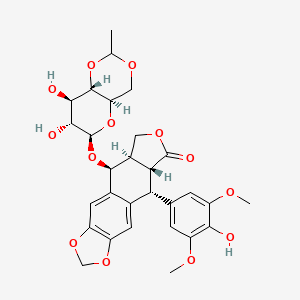
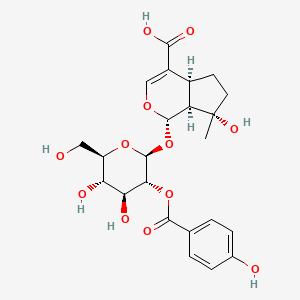
![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
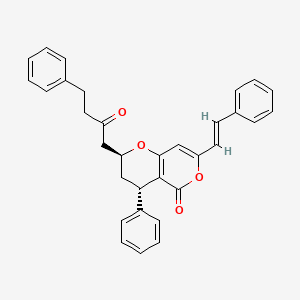
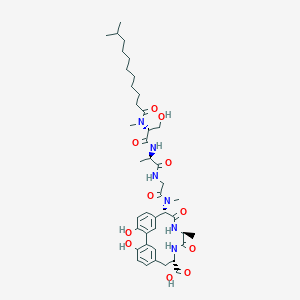
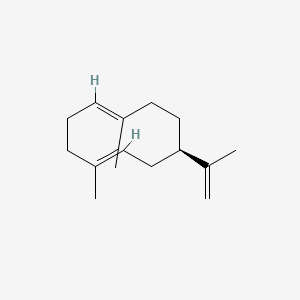
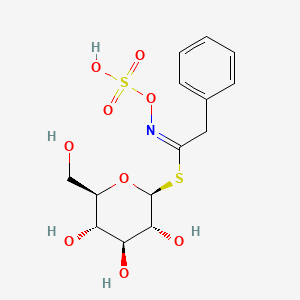
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)
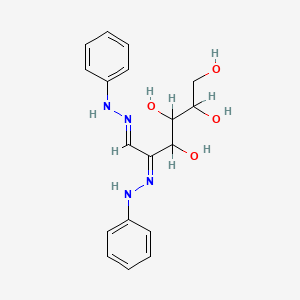
![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)
